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Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

Cat. No.: B1262072

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic
characterization of 2-Amino-5-hydroxyhexanoic acid. Due to the limited availability of public
experimental spectral data for this specific compound, this guide presents predicted
spectroscopic data based on its chemical structure, alongside detailed, generalized
experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-
transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The included workflow
diagrams and structured data tables are designed to serve as a practical reference for
researchers involved in the synthesis, identification, and analysis of novel amino acid
derivatives.

Introduction

2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid with potential
applications in pharmaceutical and biomedical research. Its structure, featuring both an amino
and a hydroxyl group, suggests a range of chemical properties and biological activities.
Accurate structural elucidation and purity assessment are critical for any research and
development involving this molecule. Spectroscopic techniques such as NMR, FT-IR, and MS
are indispensable for this purpose. This guide outlines the expected spectroscopic data and the
methodologies to acquire it.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-Amino-5-
hydroxyhexanoic acid. These values are estimated based on the typical chemical shifts and
absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H and 3C NMR Data for 2-Amino-5-hydroxyhexanoic acid

1H NMR 13C NMR

Position Pr(?dicted Chemical Position Pr(—j\dicted Chemical
Shift (ppm) Shift (ppm)

H-2 ~3.8 C-1 (COOH) ~175

H-3 ~1.7-1.9 C-2 (CH-NH->) ~55

H-4 ~1.5-1.7 C-3 (CH>) ~30

H-5 ~3.7 C-4 (CHz) ~35

H-6 (CHs) ~1.2 C-5 (CH-OH) ~65

OH Variable C-6 (CHs) ~23

NH:2 Variable

COOH Variable, broad

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent. The shifts for
exchangeable protons (OH, NH2, COOH) can vary significantly with solvent, concentration, and
temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 2: Predicted FT-IR Absorption Bands for 2-Amino-5-hydroxyhexanoic acid
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. Predicted Absorption
Functional Group
Range (cm™?)

Vibration Mode

Intensity

O-H (Carboxylic Acid) 3300-2500 Stretching Broad, Strong
O-H (Alcohol) 3500-3200 Stretching Broad, Strong
N-H (Amine) 3400-3250 Stretching Medium

C-H (Alkyl) 3000-2850 Stretching Medium

C=0 (Carboxylic Acid)  1760-1690 Stretching Strong

N-H (Amine) 1650-1580 Bending Medium

C-O (Alcohol/Acid) 1320-1000 Stretching Strong

Note: The zwitterionic nature of amino acids in the solid state can lead to the appearance of

absorptions for carboxylate (COO~) and ammonium (NHs*) groups.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for 2-Amino-5-hydroxyhexanoic acid

lon Type Predicted m/z Notes

Molecular ion with a proton
[M+H]* 148.0974 (Monoisotopic Mass:

147.0895)
[M+Na]* 170.0793 Sodium adduct

Loss of water from the
[M-H20+H]* 130.0868

hydroxyl group
[M-COOH+H]* 103.1024 Loss of the carboxyl group

Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, CI).

Experimental Protocols
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The following are generalized protocols for acquiring spectroscopic data for a solid organic
compound like 2-Amino-5-hydroxyhexanoic acid.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-hydroxyhexanoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds).[1] Ensure
the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay
of 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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o Integrate the *H NMR signals and pick peaks for both spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: No extensive sample preparation is required for ATR-FTIR.[2] A small
amount of the solid sample is used directly.

 Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a
diamond or zinc selenide crystal).[3]

o Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.[3]
e Sample Spectrum:

Place a small amount of the solid 2-Amino-5-hydroxyhexanoic acid onto the ATR

[e]

crystal.

[e]

Apply pressure to ensure good contact between the sample and the crystal.[4]

o

Acquire the sample spectrum.

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray lonization - ESI):
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e Sample Preparation:

o Prepare a dilute solution of 2-Amino-5-hydroxyhexanoic acid (typically 1-10 pg/mL) in a
suitable solvent system (e.g., water/methanol or water/acetonitrile with a small amount of
formic acid to promote protonation).

e Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a
qguadrupole, ion trap, or time-of-flight (TOF) analyzer.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Data Acquisition:

o Acquire the mass spectrum in positive ion mode to observe protonated species like
[M+H]*.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the molecular ion.

e Tandem MS (MS/MS) for Fragmentation:

o If fragmentation data is desired, perform a product ion scan by selecting the [M+H]* ion
(m/z 148.1) in the first mass analyzer and inducing fragmentation (e.g., through collision-
induced dissociation - CID) before the second mass analyzer.

» Data Processing:
o Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the different techniques.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of data from different spectroscopic techniques for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 2-Amino-5-hydroxyhexanoic acid and the standard methodologies for their
determination. While experimental data for this specific molecule is not widely published, the
predictive data and generalized protocols herein offer a robust starting point for researchers. A
systematic approach, integrating data from NMR, FT-IR, and MS, as illustrated in the provided
workflows, is essential for the unambiguous structural confirmation and purity assessment of 2-
Amino-5-hydroxyhexanoic acid and related novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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